C24H27F2N3O4S
Description
Significance and Research Context of C24H27F2N3O4S
AZD5438, chemically identified as 4-(1-isopropyl-2-methylimidazol-5-yl)-2-(4-methylsulphonylanilino) pyrimidine, emerged from research focused on the deregulation of the cell cycle, a hallmark of cancer. nih.gov The compound was developed as a potent inhibitor of cyclin-dependent kinases (CDKs), which are key enzymes that regulate the progression of the cell cycle. nih.gov The rationale behind its development was that by inhibiting CDKs, it would be possible to halt the uncontrolled proliferation of cancer cells. nih.govaacrjournals.org
The primary research context for AZD5438 has been in oncology, where it was investigated for its potential as an anti-cancer agent. nih.govnih.gov Its ability to target multiple CDKs was considered a promising strategy to overcome the redundancy and resistance often observed with more selective CDK inhibitors. aacrjournals.org Beyond cancer, research has also explored the neuroprotective effects of AZD5438. bris.ac.uk Studies have investigated its potential to protect neurons from mitochondrial toxins, suggesting a possible role in neurodegenerative diseases. bris.ac.uk This line of inquiry is based on the compound's ability to inhibit glycogen (B147801) synthase kinase 3β (GSK-3β), another enzyme implicated in neuronal cell death. aacrjournals.orgbris.ac.uk
Overview of Scientific Investigations on this compound
Scientific investigations into AZD5438 have spanned from preclinical laboratory studies to early-phase human clinical trials. nih.govnih.gov Preclinical research extensively characterized its inhibitory activity against various kinases and its effects on cancer cell lines and animal tumor models. nih.govaacrjournals.org These studies demonstrated its ability to induce cell cycle arrest and inhibit tumor growth. nih.govresearchgate.net
In vitro studies established the compound's potency and selectivity. aacrjournals.orgmedchemexpress.com Researchers determined the half-maximal inhibitory concentrations (IC50) of AZD5438 against a panel of CDKs and other kinases, providing a detailed profile of its biochemical activity. aacrjournals.orgmedchemexpress.com Cellular assays confirmed that the compound inhibits the phosphorylation of key CDK substrates, leading to a blockade of cell cycle progression. nih.gov
In vivo studies in animal models, primarily using human tumor xenografts, showed that oral administration of AZD5438 could significantly inhibit tumor growth. nih.govaacrjournals.org These investigations also provided insights into the compound's pharmacodynamic effects, demonstrating target engagement in tumor tissues. nih.gov
Following promising preclinical results, AZD5438 advanced into Phase I clinical trials to assess its properties in human subjects. nih.govnih.gov These trials were conducted in healthy volunteers and patients with advanced solid tumors. nih.govnih.gov However, the clinical development program for AZD5438 was ultimately discontinued. nih.gov
A more recent area of investigation has focused on the neuroprotective properties of AZD5438. Research using human iPSC-derived neurons has shown that the compound can prevent neuronal cell death and the collapse of neurite and mitochondrial networks induced by mitochondrial toxins. bris.ac.uk These findings suggest that targeting both CDKs and GSK-3 may have therapeutic potential in neurodegenerative disorders. bris.ac.uk
Detailed Research Findings
The following tables summarize key data from scientific investigations of AZD5438.
Table 1: In Vitro Kinase Inhibitory Activity of AZD5438
| Kinase/Cyclin Complex | IC50 (nmol/L) |
|---|---|
| Cyclin E-Cdk2 | 6 |
| Cyclin A-Cdk2 | 45 |
| Cyclin B1-Cdk1 | 16 |
| Cyclin T-Cdk9 | 20 |
| p25-Cdk5 | 14, 21 |
| Glycogen synthase kinase 3β (GSK-3β) | 17 |
| Cyclin D3-Cdk6 | 20 |
Table 2: In Vitro Antiproliferative Activity of AZD5438 in Human Tumor Cell Lines
| Cell Line | Tumor Type | IC50 (µmol/L) |
|---|---|---|
| SW620 | Colon | Data not specified in µmol/L in the provided text |
| MCF-7 | Breast | Data not specified in µmol/L in the provided text |
| General Range | Various | 0.2 - 1.7 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H27F2N3O4S |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
(2S)-N-(2,4-difluorophenyl)-1-[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H27F2N3O4S/c1-16-4-7-19(8-5-16)34(32,33)28-13-10-17(11-14-28)24(31)29-12-2-3-22(29)23(30)27-21-9-6-18(25)15-20(21)26/h4-9,15,17,22H,2-3,10-14H2,1H3,(H,27,30)/t22-/m0/s1 |
InChI Key |
CTVBSCGYJBOGIJ-QFIPXVFZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCC[C@H]3C(=O)NC4=C(C=C(C=C4)F)F |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCCC3C(=O)NC4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of C24h27f2n3o4s
Strategies for the Total Synthesis of C24H27F2N3O4S
The total synthesis of prasugrel (B1678051) involves creating its complex molecular architecture, which includes a tetrahydrothienopyridine core linked to a substituted ethyl ketone moiety. nih.gov Various synthetic routes have been developed to achieve this, balancing factors like yield, purity, and scalability.
Multi-step Synthetic Pathways
The synthesis of prasugrel is a multi-step process that typically begins with the construction of the core heterocyclic structure and the side chain, which are later coupled. researchgate.netpharmafeatures.com One common pathway involves the condensation of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride. asianpubs.org This is followed by an acetylation step to yield the final prasugrel base, which is then converted to its hydrochloride salt. asianpubs.org
The bioactivation of prasugrel itself is a two-step metabolic pathway. acs.org First, the parent compound is hydrolyzed by esterases, primarily in the intestine, to form a thiolactone intermediate, R-95913. ahajournals.org This is followed by a single cytochrome P450-dependent step, which opens the thiolactone ring to form the active sulfhydryl-containing metabolite, R-138727. acs.orgahajournals.org
An alternative biocatalytic approach has been explored for the synthesis of the active metabolite. This method uses a cascade of porcine liver esterase (PLE) and an unspecific peroxygenase (UPO) from the fungus Marasmius rotula to achieve the conversion of prasugrel to its active metabolite with a reported yield of 44%. nih.govmdpi.com This biocatalytic synthesis is presented as a less complex alternative to traditional chemical syntheses. nih.gov
Table 1: Key Intermediates in Prasugrel Synthesis and Metabolism
| Compound Name | Molecular Formula | Role |
|---|---|---|
| Prasugrel | C20H20FNO3S | Parent Prodrug nih.gov |
| R-95913 (thiolactone metabolite) | C18H17FNO2S | Intermediate metabolite formed by ester hydrolysis ahajournals.org |
| R-138727 (active metabolite) | C18H19FNO2S | Active thiol metabolite that inhibits the P2Y12 receptor drugbank.comahajournals.org |
| 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone | C11H9BrFO | Key starting material for the side chain researchgate.netasianpubs.org |
Stereoselective Synthesis Approaches for this compound
The active metabolite of prasugrel, R-138727, possesses stereocenters, leading to the existence of four stereoisomers: (R,S), (R,R), (S,S), and (S,R). nih.gov The metabolic formation of R-138727 from prasugrel in humans is stereoselective. nih.gov Approximately 84% of the active metabolite is composed of the (R,S) and (R,R) isomers, which are the most pharmacologically potent. nih.govnih.gov The (S,R) and (S,S) enantiomers account for the remaining 16%. nih.gov This highlights the importance of the R-configuration at the thiol-bearing carbon for biological activity. nih.gov
To analyze the stereoisomers of the active metabolite, a chiral liquid chromatography-tandem mass spectrometry method has been developed. nih.gov This technique allows for the separation and quantification of the four stereoisomers in human plasma after derivatization to stabilize the molecule. nih.gov While a direct chemical synthesis of the active metabolite (PAM, R-138727) has not been extensively reported, biocatalytic methods have shown promise in producing it. nih.gov In dogs, the hydrolysis of prasugrel leads to the formation of roughly equal amounts of the four enantiomers of the intermediate R-95913. europa.eu
Efficiency and Scalability Considerations in this compound Synthesis
Key considerations in scaling up prasugrel synthesis include the choice of solvents and reagents. For example, some processes have moved away from strong bases like sodium hydride, which are less suitable for large-scale industrial reactions. google.com The selection of solvents is also critical, with a preference for those that are less hazardous and allow for easier purification, such as acetic acid over acetonitrile. google.com The goal is to create a robust and environmentally friendly process that yields a stable polymorphic form of prasugrel hydrochloride with high purity. google.com
Medicinal Chemistry Approaches for this compound Analogues
Medicinal chemistry efforts related to prasugrel focus on the design and synthesis of analogues to explore structure-activity relationships (SAR) and potentially discover new compounds with improved properties.
Design and Synthesis of Focused Libraries of this compound Derivatives
The design and synthesis of focused libraries of compounds are a key strategy in medicinal chemistry to explore the chemical space around a lead compound. nih.govsheffield.ac.uk For thienopyridine derivatives like prasugrel, this involves systematically modifying different parts of the molecule to understand their impact on biological activity. researchcommons.org Researchers have synthesized libraries of related structures, such as pyridine (B92270) dicarbonitriles, to evaluate their potential as therapeutic agents. google.com The synthesis of such libraries can be accelerated using techniques like microwave-assisted organic synthesis. sheffield.ac.uk
The synthesis of various thienopyridine derivatives often starts from functionalized pyridine or thiophene (B33073) precursors. researchcommons.orgthieme-connect.com For instance, pyridine-2(1H)-thione derivatives can be used as starting materials to build the thieno[2,3-b]pyridine (B153569) core. researchcommons.org These core structures can then be further functionalized to create a diverse set of molecules for biological screening. tandfonline.comnih.gov
Exploration of Heterocyclic Ring Systems and Functional Groups in this compound Design
The thienopyridine scaffold is a key structural element of prasugrel and is considered a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. tandfonline.comrsc.org The heterocyclic rings and functional groups within the prasugrel molecule play crucial roles in its activity. biotechacademy.dkbiotech-asia.org The thieno[3,2-c]pyridine (B143518) ring system is fundamental to its interaction with the P2Y12 receptor. drugbank.comnih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Prasugrel |
| R-95913 |
| R-138727 |
| Clopidogrel |
Incorporation of Sulfur-Containing Scaffolds in this compound Derivatives
One common approach involves the direct sulfonation of the indole (B1671886) ring. This is typically performed using a sulfonating agent like chlorosulfonic acid, often at reduced temperatures to control the reaction's regioselectivity and prevent the formation of unwanted byproducts. The indole C3 position is generally favored for electrophilic substitution due to its higher electron density.
Another strategy involves the use of pre-functionalized indole precursors. For instance, an indole-3-thiol can be oxidized to the corresponding sulfonyl chloride, which can then be reacted with an appropriate amine to form a sulfonamide. Alternatively, a metalated indole derivative can react with sulfur dioxide followed by an oxidative workup to yield the desired sulfonyl group. nih.gov
The reactivity of the sulfonyl group itself allows for further derivatization. For example, the synthesis of related sulfonamide-derived acetamides often involves the reaction of a sulfonylated indole with an amine, a process that can be facilitated by coupling agents. These methods highlight the versatility of sulfur-containing scaffolds in the generation of diverse indole-based compounds. orgsyn.org
Preparation of Key Intermediates and Building Blocks for this compound Analogues
The synthesis of this compound analogues relies on the efficient preparation of several key intermediates. These building blocks, which include the functionalized indole core and the N,N-diisopropylacetamide side chain, are constructed through multi-step synthetic sequences.
The formation of the indole scaffold can be achieved through various classic methods, such as the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine (B124118) with a ketone or aldehyde. For the target molecule, a pre-existing indole or a derivative thereof would likely be the starting point for subsequent functionalization.
A crucial building block is the N-substituted acetamide (B32628) side chain. The synthesis of N,N-diisopropyl-2-bromoacetamide, a likely precursor for attachment to the indole nitrogen, can be prepared from 2-bromoacetyl bromide and diisopropylamine. The reaction conditions for such preparations are critical to ensure high yields and purity.
The final assembly of the molecule would involve the N-alkylation of the indole-3-sulfonylacetamide core with the N,N-diisopropyl-2-haloacetamide intermediate. This reaction is typically carried out in the presence of a base to deprotonate the indole nitrogen, facilitating its nucleophilic attack on the haloacetamide.
Below are interactive data tables detailing the reactants and conditions for the synthesis of representative building blocks analogous to those required for this compound.
Table 1: Synthesis of a Substituted Indole-3-sulfonyl Chloride
| Reactant 1 | Reactant 2 | Solvent | Temperature | Product | Reference |
| 1H-Indole | Chlorosulfonic acid | Dichloromethane | -5 to 0 °C | Indole-3-sulfonyl chloride | |
| Phenylhydrazine | Pyruvic acid | Ethanol/HCl | Reflux | 2-Methyl-1H-indole-3-sulfonyl chloride (via multi-step) |
Table 2: Synthesis of N-Substituted Acetamides
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Product | Reference |
| 2-Bromoacetyl bromide | Diisopropylamine | Tetrahydrofuran | N/A | N,N-diisopropyl-2-bromoacetamide | General Method |
| Indole-3-sulfonylacetic acid | 2,4-Difluoroaniline | Dimethylformamide | EDCI/HOBt | 2-(1H-indol-3-ylsulfonyl)-N-(2,4-difluorophenyl)acetamide |
These tables illustrate the types of reactions and conditions that are fundamental to constructing the complex architecture of this compound and its derivatives. The modular nature of the synthesis allows for the introduction of various substituents on both the indole ring and the phenylamino (B1219803) moiety, enabling the exploration of structure-activity relationships.
Molecular Pharmacology and Mechanism of Action of C24h27f2n3o4s
Drug Target Identification for C24H27F2N3O4S
The primary therapeutic target of Pridegliflozin has been identified as the Sodium-Glucose Co-transporter 2 (SGLT2). mdpi.comemanresearch.orgsolvobiotech.com SGLT2 is a protein predominantly expressed in the early proximal convoluted tubule of the kidneys and is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus. mdpi.combiorxiv.org The identification of SGLT2 as a viable drug target for managing hyperglycemia was a significant step, stemming from the understanding of its crucial role in glucose homeostasis. mdpi.comsolvobiotech.com Various scientific strategies, from traditional biochemical assays to modern genomic and proteomic approaches, have been instrumental in confirming SGLT2 as the definitive target of Pridegliflozin and other gliflozins.
In Vitro Ligand Binding Techniques
A fundamental method for identifying and characterizing drug-target interactions is through in vitro ligand binding assays. For SGLT2 inhibitors like Pridegliflozin, these techniques are crucial for determining potency and selectivity. A common method involves using radiolabeled ligands to measure binding to cells engineered to overexpress the target protein. nih.gov For instance, studies on the SGLT2 inhibitor empagliflozin (B1684318) utilized radioligand binding assays with [3H]-labeled compound and membranes from HEK293 cells over-expressing human SGLT2 (hSGLT2) to analyze binding kinetics. nih.gov
Another prevalent technique is the use of fluorescent glucose analogs, such as 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) amino]-2-deoxy-D-glucose (2-NBDG), in endogenous SGLT2-expressing cells like the human kidney cell line, HK-2. nih.gov This method allows for the direct measurement of nonradioactive glucose uptake and can be adapted for high-throughput screening of potential inhibitors. nih.gov The inhibition of this fluorescent glucose uptake in the presence of a compound like Pridegliflozin provides direct evidence of its action on the SGLT2 transporter. nih.gov These assays confirm that gliflozins act as high-affinity, competitive inhibitors that bind to the external surface of the SGLT transporter. nih.gov
Proteomic Approaches for Direct Target Binding (e.g., DARTS)
Modern proteomic techniques offer powerful, unbiased methods for identifying the protein targets of small molecules directly within a complex biological sample. frontiersin.org While specific data on the use of Drug Affinity Responsive Target Stability (DARTS) for Pridegliflozin is not detailed in the available literature, the principles of such methods are highly relevant. Proteomics can identify drug targets by analyzing differences in protein expression or stability in cells before and after drug treatment. frontiersin.org
Techniques like affinity-based proteomics combined with mass spectrometry can identify a wide range of protein interactions, including low-abundance proteins in their native state. olink.com Another innovative approach is the peptide-centric local stability assay, which can detect ligand-induced changes in protein stability on a proteome-wide scale, allowing for sensitive target identification without needing to modify the drug molecule. springernature.com Proximity-labeling methods, such as PROCID (proximity-based compound-binding protein identification), use systems like HaloTag to identify the dynamic landscape of drug-binding proteins in living cells, successfully identifying both known and previously unconfirmed binding partners for other drugs. nih.gov These advanced proteomic strategies represent a powerful toolkit for confirming the primary target of a compound like Pridegliflozin and discovering potential off-target interactions. biorxiv.orglinkedomics.org
Genetic and Genomic Strategies for Target Elucidation (e.g., Subtractive Genomics)
Genetic and genomic approaches provide compelling evidence for drug target validation by linking gene variants to disease traits and drug responses. wjbphs.com The study of familial renal glucosuria, a benign condition caused by rare loss-of-function mutations in the SLC5A2 gene (which codes for SGLT2), provided strong genetic validation for SGLT2 as a drug target. mdpi.com Individuals with these mutations experience increased glucose in their urine without adverse effects, mimicking the pharmacological action of SGLT2 inhibitors. mdpi.com
Furthermore, Mendelian randomization studies use genetic variants within the SLC5A2 gene as proxies to infer the causal effects of SGLT2 inhibition on various health outcomes, further solidifying its role. diabetesjournals.org Pharmacogenomic studies have also identified how genetic polymorphisms in SLC5A2 can influence patient responses to SGLT2 inhibitors. viamedica.pl While subtractive genomics is a powerful tool, its specific application in the discovery of Pridegliflozin's target is not prominently documented. However, the broader use of genetic evidence has been crucial in the development and validation of the entire SGLT2 inhibitor class. frontiersin.orgd-nb.info
Application of Phenotypic Screening for Target Discovery
Phenotypic screening, where compounds are tested for their effect on cellular or organismal physiology, is a key strategy in drug discovery. This approach can identify compounds with a desired therapeutic effect even when the precise molecular target is initially unknown. The discovery of SGLT inhibitors is rooted in the natural product phlorizin, found in apple tree bark, which was known to induce glucosuria. biointerfaceresearch.comijper.org
The development of synthetic SGLT2 inhibitors often begins with high-throughput screening of chemical libraries to identify "hits" that demonstrate significant binding affinity or inhibitory activity. nih.gov These hits are then optimized for potency, selectivity, and pharmacokinetic properties. Computational or in silico screening methods are also heavily employed, where large databases of compounds are virtually docked against the 3D structure of the target protein to predict binding affinity. biorxiv.orgjppres.com This combination of phenotypic observation (glucose excretion) and targeted screening has been fundamental to the development of selective SGLT2 inhibitors like Pridegliflozin.
Investigation of this compound-Target Interactions
The interaction between Pridegliflozin and its target, SGLT2, is characterized by high affinity and selectivity. SGLT2 inhibitors bind competitively with glucose to the transporter protein. nih.gov This binding occurs on the external (luminal) surface of the proximal tubule cells and requires the presence of sodium ions (Na+), which allosterically stabilize the transporter in an outward-facing conformation receptive to inhibitor binding. biorxiv.orgnih.gov By occupying the glucose binding site, the drug physically blocks the reabsorption of glucose from the glomerular filtrate back into the bloodstream, thereby promoting its excretion in the urine. nih.gov
Receptor Binding Affinity Studies
The efficacy of an SGLT2 inhibitor is largely defined by its binding affinity (often expressed as IC50 or Ki values) for SGLT2 and its selectivity over other SGLT isoforms, particularly SGLT1. High selectivity is important to minimize off-target effects, such as gastrointestinal issues associated with SGLT1 inhibition in the intestine. nih.gov
Below is an interactive table showcasing representative binding affinity data for various SGLT2 inhibitors, demonstrating the high potency and selectivity characteristic of this class of compounds.
| Compound | Target | IC50 (nM) | Selectivity vs. SGLT1 |
| Empagliflozin | hSGLT2 | 3.1 | >2500-fold |
| GCC5694A | SGLT2 | 0.460 | High |
| Compound 26 | SGLT2 | 4.47 | - |
| Phlorizin | SGLT2 | 11 | ~10-fold vs SGLT1 (Ki) |
| Phlorizin | SGLT1 | 140 (Ki) | - |
This table is populated with data for representative SGLT2 inhibitors to illustrate the typical range of binding affinities. Specific data for Pridegliflozin was not available in the search results.
Enzyme Inhibition Kinetics
Volasertib (B1683956) is a potent and selective inhibitor of the Polo-like kinase (Plk) family, which are serine/threonine kinases crucial for cell cycle progression. chemrxiv.orgtargetedonc.com Its primary target is Polo-like kinase 1 (Plk1), a key regulator of multiple stages of mitosis. researchgate.net Volasertib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase, thereby blocking its enzymatic activity. medchemexpress.comtargetedonc.comkuleuven.be
The inhibitory activity of volasertib is most potent against Plk1, but it also demonstrates activity against the closely related kinases Plk2 and Plk3. medchemexpress.comkuleuven.be The selectivity and potency are quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce enzyme activity by 50%. Research has shown that volasertib exhibits no significant inhibitory activity against a wide panel of other unrelated kinases at concentrations up to 10 µmol/L, highlighting its selectivity for the Plk family. kuleuven.be
In addition to its well-established role as a Plk inhibitor, volasertib has been shown in biochemical assays to inhibit the activity of the bromodomain and extraterminal (BET) family protein BRD4. researchgate.netcore.ac.uk It was found to displace an acetylated histone H4-derived peptide from the bromodomains of BRD4. researchgate.netresearchgate.net However, the concentrations required to affect BRD4 biomarkers in cellular settings are substantially higher than those needed for Plk1 inhibition, suggesting this may not be a primary mechanism of action. core.ac.uk
Table 1: Enzyme Inhibition Data for Volasertib
| Target Enzyme | IC50 Value (nM) | Type of Inhibition |
|---|---|---|
| Polo-like kinase 1 (Plk1) | 0.87 | ATP-competitive |
| Polo-like kinase 2 (Plk2) | 5 | ATP-competitive |
| Polo-like kinase 3 (Plk3) | 56 | ATP-competitive |
| BRD4 (Bromodomain 1) | 300 | Not specified |
| BRD4 (Bromodomain 2) | 770 | Not specified |
Data sourced from multiple studies. medchemexpress.comkuleuven.beresearchgate.netmedchemexpress.com
Modulation of Signal Transduction Pathways by this compound
By inhibiting Plk1, volasertib fundamentally interferes with signal transduction pathways that govern cell division. mdpi.com Plk1 is a master regulator of mitosis, and its inhibition disrupts a cascade of events necessary for proper cell division, ultimately leading to cell cycle arrest and apoptosis (programmed cell death). medchemexpress.comcore.ac.uk
Key signaling events modulated by volasertib include:
Mitotic Arrest : The primary consequence of Plk1 inhibition is the disruption of mitotic spindle formation. core.ac.uk This leads to a distinct cellular phenotype known as "Polo arrest," characterized by cells arresting in prometaphase with aberrant, monopolar mitotic spindles. core.ac.uk This arrest prevents the proper segregation of chromosomes and progression through mitosis.
Apoptosis Induction : Prolonged mitotic arrest induced by volasertib triggers the intrinsic apoptotic pathway. This is evidenced by the increase in annexin-V-binding erythrocytes and the activation of caspase-3/7. medchemexpress.comresearchgate.net
PI3K/AKT/mTOR Pathway : The PI3K/AKT/mTOR pathway is a critical signaling cascade for cell proliferation and survival. mdpi.com Studies have shown that volasertib can suppress this pathway. researchgate.net The phosphorylation of AKT, a key component of this pathway, was observed to be altered in leukemia cell lines following treatment with volasertib. nih.gov The combination of a PI3K/AKT inhibitor with volasertib is thought to be potent due to their convergent roles in cell cycle regulation. nih.gov
ERK/MAPK Pathway : In some cellular contexts, such as glioblastoma, volasertib has been shown to modulate the ERK/MAPK signaling pathway. mdpi.com This pathway is also central to cell proliferation and survival.
Downregulation of c-Myc : Through its secondary activity on BRD4, volasertib can downregulate the expression of the c-Myc oncogene, a known BRD4 target gene. researchgate.net This effect, however, is observed at higher concentrations than those required for Plk1 inhibition. researchgate.netcore.ac.uk
Mechanism of Action Elucidation through Biochemical and Cellular Assays
The mechanism of action of volasertib has been characterized through a variety of biochemical and cellular assays.
Biochemical Assays:
Kinase Inhibition Assays : These assays directly measure the ability of volasertib to inhibit the enzymatic activity of purified kinases. Results from these assays established the potent IC50 values for Plk1, Plk2, and Plk3, confirming volasertib as a selective Plk inhibitor. medchemexpress.comkuleuven.be
BRD4 AlphaLISA Assay : This specific biochemical assay was used to demonstrate volasertib's off-target activity on BRD4. researchgate.netresearchgate.net The assay measures the displacement of a histone-derived peptide from the bromodomains of BRD4, confirming a direct binding interaction. researchgate.net
Cellular Assays:
Cell Viability and Proliferation Assays : Assays such as the Alamar Blue assay have been used to determine the half-maximal effective concentration (EC50) of volasertib in various cancer cell lines, demonstrating its potent anti-proliferative effects. researchgate.netresearchgate.netmedchemexpress.com
Flow Cytometry : This technique has been instrumental in demonstrating volasertib's effect on the cell cycle. By staining cells with a DNA-binding dye like propidium (B1200493) iodide, researchers have shown that volasertib treatment leads to an accumulation of cells with a 4N DNA content, which is indicative of a G2/M phase arrest. researchgate.netmedchemexpress.com
Immunofluorescence Microscopy : This imaging technique allows for the direct visualization of cellular structures. In cells treated with volasertib, immunofluorescence staining for components like tubulin and kinetochores revealed the formation of the characteristic "Polo arrest" phenotype, with monopolar spindles and improper chromosome alignment. kuleuven.becore.ac.uk
Apoptosis Assays : The induction of apoptosis is confirmed using assays that detect markers of programmed cell death. This includes flow cytometry to detect annexin (B1180172) V-positive cells (an early marker of apoptosis) and assays that measure the activity of caspases, the key executioner enzymes of apoptosis. researchgate.netresearchgate.net
Western Blotting and Phospho-Kinase Arrays : These molecular biology techniques are used to assess changes in protein expression and phosphorylation status within signaling pathways. For example, western blotting has been used to show an increase in phospho-histone H3, a marker of mitotic arrest, and to analyze the phosphorylation status of proteins in the PI3K/AKT and ERK/MAPK pathways following volasertib treatment. researchgate.netnih.govmdpi.com
Table of Compound Names
| Molecular Formula | Common Name |
| This compound | Volasertib |
| This compound | BI 6727 |
| Not Applicable | Cytarabine |
| Not Applicable | Quizartinib |
| Not Applicable | Decitabine |
| Not Applicable | Azacitidine |
| Not Applicable | Temozolomide |
| Not Applicable | LY294002 |
| Not Applicable | BI2536 |
| Not Applicable | Rigosertib |
| Not Applicable | Poloxin |
| Not Applicable | Ro3280 |
Structure Activity Relationship Sar Studies of C24h27f2n3o4s
Elucidation of Key Structural Features for Biological Activity of C₂₄H₂₇F₂N₃O₄S
The core structure of C₂₄H₂₇F₂N₃O₄S is a 4-anilinoquinoline-3-carbonitrile scaffold. nih.gov This fundamental unit is essential for its inhibitory activity. The molecule orients itself within the ATP-binding pocket of the EGFR and HER-2 kinases. researchgate.net Key interactions responsible for its biological activity are:
Quinoline Core : The quinoline ring system acts as a scaffold, positioning the other functional groups correctly within the kinase domain. The nitrogen atom at position 1 of the quinoline ring is a critical hydrogen bond acceptor.
Anilino Group at Position 4 : The substituted aniline ring makes important van der Waals contacts within a largely hydrophobic pocket of the enzyme. The linkage to the quinoline core at the 4-position is vital for high-affinity binding.
3-Chloro-4-(3-fluorobenzyloxy) Substituent : This large, substituted group on the aniline ring occupies a specific lipophilic pocket within the kinase active site. The chlorine and fluorobenzyl ether moieties contribute significantly to the binding affinity.
Solubilizing Side Chain at Position 6 : The methylsulfonyl ethylamino methyl furan group at the 6-position of the quinoline ring extends out of the primary binding pocket towards the solvent-exposed region. This feature enhances the aqueous solubility of the compound without compromising its inhibitory potency. nih.gov
Pharmacophore models highlight the essential features for activity, which include hydrogen bond acceptors, aromatic centers, and hydrophobic groups arranged in a specific three-dimensional orientation. researchgate.net
Impact of Substituent Modifications on C₂₄H₂₇F₂N₃O₄S Activity
Modifications to the core structure of C₂₄H₂₇F₂N₃O₄S have been systematically explored to understand their effect on activity. The molecule can be divided into three regions for SAR analysis: the quinoline core, the aniline "headgroup," and the furan-containing "tail group."
Research on 4-anilinoquinoline-3-carbonitrile derivatives has shown that substituents at the 6-position of the quinoline ring are crucial. nih.gov The introduction of Michael acceptors, such as butynamide or crotonamide groups bearing water-solubilizing substituents, can create irreversible inhibitors. nih.gov Attaching a dialkylamino group to these Michael acceptors can increase reactivity through intramolecular catalysis, leading to enhanced biological properties. nih.gov
In a series of Lapatinib-derived analogues, modifications to the head and tail groups significantly influenced bioactivity against various targets. nih.gov For instance, the presence of a substituent at the para position of the aniline headgroup appears to increase potency. nih.gov However, seemingly minor changes, such as replacing the tail group with a different heterocycle or substituent, can lead to a complete loss of activity, highlighting the specificity of the enzyme-inhibitor interaction. nih.gov
| Modification Site | Substituent Type | Impact on Activity | Reference |
|---|---|---|---|
| Aniline "Headgroup" (para position) | Introduction of a substituent | Generally increases potency | nih.gov |
| Quinoline Core (Position 6) | Michael acceptors with solubilizing groups | Creates irreversible inhibitors with enhanced properties | nih.gov |
| Quinoline Core (Position 6) | Replacement of furan-containing tail with phenyl sulfonamide | Complete loss of bioactivity | nih.gov |
| Aniline "Headgroup" | Unsubstituted 2-aminopyrazine or pyrimidine | Complete loss of activity | nih.gov |
| Sulfone Moiety | Replacement with a bioisosteric alkylated sulfoximine | Maintains key hydrogen bond acceptor features, creating a direct bioisostere | acs.org |
Stereochemical Influences on the Pharmacological Profile of C₂₄H₂₇F₂N₃O₄S
The approved chemical structure of C₂₄H₂₇F₂N₃O₄S (Lapatinib) is achiral, meaning it does not have stereoisomers (enantiomers or diastereomers). Therefore, stereochemical considerations related to its own structure are not applicable.
However, in the broader context of kinase inhibitors, stereochemistry is a critical factor that often dictates potency and selectivity. nih.gov The introduction of a single chiral center can profoundly influence how a molecule interacts with the highly homologous ATP-binding sites of different kinases. nih.gov For many kinase inhibitors, one enantiomer is significantly more active than the other, a phenomenon explained by the three-dimensional nature of the enzyme's active site. This stereospecific recognition can lead to improved therapeutic indices and simpler pharmacokinetic profiles. nih.gov While C₂₄H₂₇F₂N₃O₄S itself is achiral, the design of chiral analogues could potentially lead to inhibitors with altered or improved selectivity profiles against different kinases. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for C₂₄H₂₇F₂N₃O₄S and Analogues
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgmedcraveonline.com For complex molecules like C₂₄H₂₇F₂N₃O₄S and its analogues, QSAR is a valuable tool for predicting the activity of novel compounds and guiding the design of more potent inhibitors. medcraveonline.com
The general process involves calculating molecular descriptors for a set of known inhibitors and then using statistical methods to build a predictive model. mdpi.com
Selection and Calculation of Molecular Descriptors
The first step in QSAR modeling is to translate the chemical structure into a set of numerical values known as molecular descriptors. mdpi.com For EGFR and HER-2 inhibitors, a wide range of descriptors are calculated to capture the physicochemical properties relevant to their binding and activity. researchgate.netnih.gov
These descriptors fall into several categories:
Constitutional (1D/2D): Molecular Weight (MW), number of aromatic rings, number of hydrogen bond donors/acceptors. unair.ac.id
Topological (2D): Indices that describe the connectivity and branching of the molecule, such as the Wiener index (WIndx). nih.gov
Quantum Chemical: Properties derived from molecular orbital calculations, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
Physicochemical: Parameters like the partition coefficient (logP), Molar Refractivity (MR), and Polarizability (Pc). nih.govunair.ac.id
In one study on EGFR inhibitors, a feature subset containing nine molecular descriptors (DPLL, H, HF, HOMO, MR, Pc, TIndx, VP, and WIndx) was identified as being significant for predicting activity. nih.gov The selection process aims to find descriptors that are highly correlated with biological activity but have low correlation with each other to build a robust model. researchgate.net
| Descriptor Type | Examples | Relevance |
|---|---|---|
| Physicochemical | logP, Molar Refractivity (MR) | Relates to hydrophobicity and steric properties influencing binding. |
| Quantum Chemical | HOMO, LUMO | Describes electronic properties and reactivity. |
| Topological | Wiener Index (WIndx) | Encodes information about molecular size and shape. |
| Constitutional | Number of amino groups, Number of aromatic rings | Simple counts of key functional groups found to influence activity positively. |
Development and Validation of QSAR Models for C₂₄H₂₇F₂N₃O₄S
Once descriptors are calculated for a series of compounds (a training set), a mathematical model is developed using statistical techniques. nih.gov The goal is to create an equation that can accurately predict the biological activity (often expressed as pIC₅₀, the negative log of the half-maximal inhibitory concentration) from the descriptor values.
Model development is followed by a rigorous validation process to ensure its reliability and predictive power. nih.govsemanticscholar.org Key validation steps include:
Internal Validation: This is often performed using cross-validation techniques like the leave-one-out (LOO) method. The model is repeatedly built using a subset of the training data and used to predict the compound left out. A high cross-validated correlation coefficient (q²) indicates good internal consistency. uniroma1.it
External Validation: The model's true predictive ability is tested on an independent set of compounds (the test set) that were not used in its development. A high predictive correlation coefficient (r²_pred) for the test set is a critical indicator of a robust model. nih.govmdpi.com
Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is built. The resulting model should have very low statistical quality, confirming that the original model was not the result of a chance correlation. uniroma1.it
For EGFR and HER-2 inhibitors, QSAR models have been successfully developed with high predictive accuracy. For example, one 3D-QSAR model built to predict the activity of EGFR inhibitors achieved a q² of 0.565 and a non-cross-validated r² of 0.888, demonstrating its potential utility in virtual screening and drug design. nih.gov
Preclinical Pharmacological Evaluation of C24h27f2n3o4s
In Vitro Efficacy Assessments of C24H27F2N3O4S
The in vitro efficacy of Prasugrel (B1678051) is primarily assessed through its active metabolite, R-138727, as the parent compound is inactive in laboratory tests. nih.govnih.gov These assessments are crucial for understanding the compound's mechanism of action and its potential therapeutic effects before moving to live animal studies.
Cell-Based Assays for Specific Biological Responses
Cell-based assays are fundamental in evaluating the biological response to Prasugrel's active metabolite. These assays typically utilize platelets isolated from blood. The primary response measured is the inhibition of platelet aggregation induced by agonists like ADP. nih.govclinicaltrials.gov Light Transmission Aggregometry (LTA) is a common method used, where an increase in light passing through a suspension of platelet-rich plasma indicates aggregation. clinicaltrials.govnih.gov
In such assays, R-138727 demonstrates a concentration-dependent inhibition of ADP-induced platelet aggregation. nih.gov Studies have also examined its effects on other platelet activation markers, including the expression of surface receptors like P-selectin and the activation of the GPIIb/IIIa receptor, which are critical for platelet adhesion and aggregation. nih.gov
Biochemical Assays for Target Modulation
Biochemical assays focus on the direct interaction between Prasugrel's active metabolite, R-138727, and its molecular target, the P2Y12 receptor. These assays confirm that R-138727 binds specifically and irreversibly to this receptor. nih.govmedkoo.com This irreversible binding ensures a sustained antiplatelet effect for the lifespan of the platelet. europa.eu
One key biochemical assay is the vasodilator-stimulated phosphoprotein (VASP) phosphorylation assay. thieme-connect.comoup.com The P2Y12 receptor pathway, when activated by ADP, inhibits the phosphorylation of VASP. By blocking this receptor, R-138727 leads to increased VASP phosphorylation, which can be measured by techniques like flow cytometry or ELISA, providing a specific marker of P2Y12 receptor inhibition. thieme-connect.comoup.comfrontiersin.org
| Assay Type | Parameter Measured | Key Finding | Reference |
|---|---|---|---|
| Light Transmission Aggregometry (LTA) | Inhibition of ADP-induced platelet aggregation | R-138727 demonstrates potent, concentration-dependent inhibition of platelet aggregation. | nih.gov |
| Flow Cytometry | P-selectin expression and GPIIb/IIIa activation | Inhibits the expression of key activation markers on the platelet surface. | nih.gov |
| VASP Phosphorylation Assay | Phosphorylation state of VASP protein | Increases VASP phosphorylation, confirming specific P2Y12 receptor blockade. | thieme-connect.comoup.com |
| Receptor Binding Assay | Binding to P2Y12 receptor | R-138727 binds irreversibly to the P2Y12 receptor. | nih.govmedkoo.com |
Assessment of this compound Efficacy in Disease-Relevant Cellular Models
To assess efficacy in a context that more closely mimics disease, in vitro thrombosis models are utilized. mmu.ac.uk These models can involve flowing whole blood over a surface that promotes clot formation, allowing for the evaluation of the drug's ability to prevent or reduce thrombus development under physiological flow conditions. mmu.ac.uk In these systems, R-138727 has been shown to effectively inhibit thrombus formation. Furthermore, R-138727 has been observed to inhibit platelet procoagulant activity, which contributes to the generation of thrombin and the strengthening of the clot.
In Vivo Efficacy Studies of this compound in Animal Models
In vivo studies in animal models are essential to understand the antithrombotic effects of Prasugrel in a complex biological system, bridging the gap between laboratory assays and clinical application.
Selection and Characterization of Appropriate Animal Models for this compound Research
The selection of an appropriate animal model is critical for the preclinical evaluation of antiplatelet drugs like Prasugrel. ahajournals.orgresearchgate.net Various species are used, including mice, rats, rabbits, and non-human primates. thieme-connect.comresearchgate.netashpublications.orgresearchgate.net The choice depends on the specific research question, as there are inherent differences in platelet physiology and thrombosis pathways between species and humans. nih.gov
Rodents (Mice and Rats): Frequently used due to their genetic tractability, which allows for the use of transgenic strains (e.g., P2Y12-deficient mice) to study specific mechanisms. ahajournals.orgnih.govnih.gov They are valuable for establishing proof-of-concept for antithrombotic efficacy.
Rabbits: This model has been used to compare the potency of different antiplatelet agents and to study the relationship between platelet inhibition and bleeding. researchgate.netnih.gov
Non-human Primates (e.g., Cynomolgus Monkeys): Their physiological and hematological characteristics are closer to humans, making them a valuable model for assessing pharmacodynamics and comparing different antiplatelet drugs. thieme-connect.com
Establishment of Disease-Specific Animal Models for this compound Evaluation
To test the efficacy of Prasugrel in preventing or treating thrombosis, researchers establish disease-specific models in animals. These models aim to replicate aspects of human conditions like arterial thrombosis, which can lead to heart attack or stroke. ahajournals.orgnih.gov
A commonly used method is the ferric chloride (FeCl3)-induced thrombosis model . nih.govahajournals.orgcordynamics.commdpi.com In this model, the application of ferric chloride to the outside of an artery (like the carotid artery in mice or rats) causes endothelial injury, leading to the formation of an occlusive thrombus. nih.govcordynamics.com The efficacy of Prasugrel is then measured by its ability to prevent or delay vessel occlusion and reduce the size of the thrombus. nih.gov
Another model involves photochemically induced thrombosis , where a photosensitive dye (like rose bengal) is injected and activated by a laser at a specific point on a coronary artery, inducing endothelial injury and subsequent thrombosis, mimicking a myocardial infarction. ashpublications.org Studies using this model in rats have shown that Prasugrel can reduce the size of the resulting heart muscle damage. ashpublications.org
| Animal Model | Disease Model | Endpoint Measured | Key Finding | Reference |
|---|---|---|---|---|
| Rat | Arteriovenous (AV) Shunt Thrombosis | Thrombus weight | Prasugrel significantly reduced thrombus weight in a dose-related manner. | nih.gov |
| Mouse | Ferric Chloride-Induced Femoral Artery Thrombosis | Blood flow, thrombus area, gait abnormalities | Prasugrel inhibited blood flow reduction and improved gait abnormalities caused by ischemia. | nih.govahajournals.org |
| Rat | Photochemically-Induced Coronary Artery Thrombosis (Myocardial Infarction) | Infarct size, mortality | Prasugrel reduced infarct size and mortality rate. | ashpublications.org |
| Rabbit | Electrically-Induced Carotid Artery Thrombosis | Thrombus weight reduction | Prasugrel produced a strong antithrombotic effect. | researchgate.net |
Assessment of Pharmacological Efficacy in Animal Disease Models
Preclinical evaluation of Mavorixafor has been conducted in various animal models to assess its therapeutic potential, primarily focusing on conditions driven by CXCR4 dysfunction.
WHIM Syndrome Models: Warts, Hypogammaglobulinemia, Infections, and Myelokathexis (WHIM) syndrome is a rare genetic immunodeficiency caused by gain-of-function mutations in the CXCR4 gene. tandfonline.comnih.gov These mutations lead to excessive CXCR4 signaling, causing neutrophils and other leukocytes to be retained in the bone marrow, resulting in severe chronic neutropenia and lymphopenia. nih.govfrontiersin.org
A key animal model used in preclinical research is a knock-in mouse model carrying the heterozygous Cxcr41013 mutation (Cxcr4+/1013), which corresponds to a common human WHIM mutation. nih.govfrontiersin.org These mice exhibit hallmark features of the human disease, including profound peripheral blood leukopenia. frontiersin.org Studies using this model have been crucial in demonstrating the efficacy of CXCR4 antagonism.
In the Cxcr4+/1013 mouse model, treatment with a CXCR4 antagonist corrected the circulating leukopenia by mobilizing functional neutrophils from the bone marrow. frontiersin.org Furthermore, the treatment normalized aberrant T-cell and B-cell counts in the spleen, restoring the CD4/CD8 T-cell ratio and improving the peripheral T-cell lymphopenia observed in these mice. frontiersin.org Earlier preclinical studies with this model showed that even acute inhibition of CXCR4 led to transient increases in peripheral neutrophil, B-cell, and T-cell counts. frontiersin.org
Another preclinical model utilized murine papillomavirus (MmuPV1) infection in WHIM mice to investigate the high susceptibility to human papillomavirus (HPV)-induced warts seen in patients. researchgate.net This model demonstrated that WHIM mice are more susceptible to MmuPV1-induced papillomas compared to wild-type mice, and this susceptibility is linked to immune cell dysfunction. researchgate.net This infectious disease model serves as a powerful tool to evaluate treatments aimed at alleviating papillomavirus infections in WHIM syndrome. researchgate.net
Oncology Models: The CXCR4/CXCL12 axis is also implicated in tumor progression and metastasis. nih.govresearchgate.net Preclinical studies in various murine solid tumor models, including melanoma, ovarian cancer, glioblastoma, and pancreatic cancer, have shown that CXCR4 antagonism can inhibit tumor growth and metastasis. nih.govnih.gov Specifically, CXCR4 antagonists have been shown to reduce tumor angiogenesis, decrease lung metastasis, and promote the infiltration of beneficial CD8+ T cells into the tumor microenvironment. nih.gov In a B16-OVA melanoma model, CXCR4 inhibition demonstrated robust inhibition of tumor growth. nih.gov
| Animal Model | Disease/Condition | Key Findings | Reference |
|---|---|---|---|
| Cxcr4+/1013 Knock-in Mouse | WHIM Syndrome | Corrected peripheral leukopenia; Mobilized functional neutrophils; Normalized splenic T-cell and B-cell counts; Restored CD4/CD8 T-cell ratio. | frontiersin.org |
| MmuPV1-Infected WHIM Mouse | WHIM Syndrome (Papillomavirus susceptibility) | Established as a powerful model for investigating treatments for papillomavirus infections associated with WHIM syndrome. | researchgate.net |
| Murine Solid Tumor Models (Ovarian, Glioblastoma, Pancreatic) | Cancer | Decreased tumor angiogenesis; Reduced lung metastasis; Induced infiltration of CD8+ T cells into tumors. | nih.gov |
| B16-OVA Melanoma Mouse Model | Melanoma | Robust inhibition of tumor growth. | nih.gov |
Factors Influencing Translational Success from Animal Models
The translation of preclinical findings from animal models to clinical success in humans is influenced by several factors, particularly for a compound like Mavorixafor that targets a fundamental biological pathway.
Fidelity of the Animal Model: The success of translation heavily relies on how well the animal model phenocopies the human disease. For WHIM syndrome, the Cxcr4+/1013 mouse model develops severe B lymphopenia similar to patients, but the reduction in neutrophil count is less severe (~50% reduction in mice vs. 90-95% in most patients). nih.gov Furthermore, some cellular characteristics like the dysmorphic neutrophils seen in patients are not found in these mice. nih.gov These differences can impact the predictive value of the model for certain disease manifestations. However, the model's ability to replicate the core leukocyte trafficking defects has been fundamental to demonstrating the mechanism of action for CXCR4 antagonists and has shown good correlation with clinical outcomes like increased neutrophil and lymphocyte counts. frontiersin.org
Pharmacokinetics and Pharmacodynamics (PK/PD) Correlation: Establishing a clear relationship between drug exposure and biological response is critical. In animal studies, Mavorixafor demonstrated superior oral bioavailability and a longer half-life in dogs compared to rats. tandfonline.com In the clinic, a dose of 400 mg once daily was established as effective based on maintaining plasma concentrations above the target IC50 for the entire 24-hour dosing interval. tandfonline.comnih.gov The ability to achieve and maintain therapeutic drug concentrations that lead to sustained mobilization of neutrophils and lymphocytes in humans, as predicted by animal PK/PD studies, is a key translational factor. nih.govfda.gov
Target Engagement and Biomarkers: The CXCR4/CXCL12 axis is a well-defined target. nih.govmdpi.com The ability to measure target engagement and its downstream effects serves as a translatable biomarker. In both preclinical models and clinical trials, the primary pharmacodynamic endpoints are increases in absolute neutrophil and lymphocyte counts in the peripheral blood. frontiersin.orgnih.gov The consistent observation of this effect across species provides strong evidence of target engagement and a clear, quantifiable biomarker that bridges preclinical and clinical development. frontiersin.orgfda.gov
Complexity of the Disease Pathway: The CXCR4 axis is involved in numerous physiological processes, including embryologic development, hematopoiesis, and immune responses. researchgate.netnih.govmdpi.com While this broad involvement opens up therapeutic possibilities for various diseases like cancer and inflammatory conditions, it also presents a challenge. nih.govacs.org The success in one disease model (e.g., WHIM syndrome) does not guarantee success in another (e.g., solid tumors), as the role and context of the CXCR4 pathway can differ significantly. nih.govnih.gov Therefore, a deep understanding of the specific pathology in each case is crucial for successful translation.
| Factor | Description | Relevance to Mavorixafor | Reference |
|---|---|---|---|
| Animal Model Fidelity | The degree to which an animal model replicates the human disease state. | The Cxcr4+/1013 mouse model replicates key leukocyte trafficking defects of WHIM syndrome, though some phenotypic differences exist. | nih.govfrontiersin.org |
| PK/PD Correlation | The relationship between drug concentration (pharmacokinetics) and the observed therapeutic effect (pharmacodynamics). | Achieving sustained plasma concentrations above the target IC50 correlated with the mobilization of neutrophils and lymphocytes in both animals and humans. | tandfonline.comnih.govfda.gov |
| Biomarkers | Measurable indicators of a biological state or condition. | Absolute neutrophil and lymphocyte counts serve as robust, translatable biomarkers of target engagement and biological response. | frontiersin.orgnih.gov |
| Disease Pathway Complexity | The multifaceted role of the biological target in different physiological and pathological contexts. | The ubiquitous nature of the CXCR4/CXCL12 axis requires a tailored approach for each disease indication to ensure successful translation. | nih.govresearchgate.netnih.gov |
Pharmacokinetics, Metabolism, and Disposition of C24h27f2n3o4s in Preclinical Species
Absorption Studies in Animal Models
The oral bioavailability of danicamtiv (B606936) was assessed across multiple preclinical species, demonstrating variable absorption. In mice, the oral bioavailability was 26%, while in rats, it was higher at 61%. nih.gov Dogs exhibited the highest oral bioavailability at 108%, and monkeys showed a bioavailability of 71%. nih.gov These findings suggest that danicamtiv is well-absorbed orally in most preclinical models.
In vitro studies using Caco-2 cell lines, a model for the human intestinal barrier, indicated that danicamtiv has high permeability. nih.gov Furthermore, these studies showed no evidence of efflux, suggesting that the compound is not a substrate for common efflux transporters that can limit drug absorption. nih.gov
Oral Bioavailability of Danicamtiv in Preclinical Species
| Species | Oral Bioavailability (%) |
|---|---|
| Mouse | 26 |
| Rat | 61 |
| Dog | 108 |
| Monkey | 71 |
Data sourced from Grillo et al., 2021. nih.gov
Distribution Profile of C24H27F2N3O4S in Preclinical Species
The distribution of danicamtiv throughout the body has been characterized by its tissue penetration and apparent volume of distribution in various animal models.
Tissue Distribution Assessments
While specific tissue concentration data is not detailed in the available literature, the volume of distribution provides insight into the extent of tissue penetration. A higher volume of distribution generally indicates greater distribution of a drug into tissues outside of the plasma.
Apparent Volume of Distribution (Vd) Determinations
The apparent volume of distribution (Vd) of danicamtiv varied across the preclinical species studied. In mice, the Vd was 0.24 L/kg, indicating limited distribution into the tissues. nih.gov In contrast, rats showed a significantly higher Vd of 1.7 L/kg, suggesting more extensive tissue distribution. nih.gov Dogs and monkeys had Vd values of 0.8 L/kg and 0.5 L/kg, respectively. nih.gov
Apparent Volume of Distribution (Vd) of Danicamtiv in Preclinical Species
| Species | Apparent Volume of Distribution (L/kg) |
|---|---|
| Mouse | 0.24 |
| Rat | 1.7 |
| Dog | 0.8 |
| Monkey | 0.5 |
Data sourced from Grillo et al., 2021. nih.gov
Metabolic Pathways and Metabolite Identification of this compound
In vitro studies using liver microsomes and hepatocytes from preclinical species and humans have been conducted to identify the metabolic pathways of danicamtiv.
Phase I Metabolic Reactions
The primary routes of Phase I metabolism for danicamtiv were identified as cytochrome P450 (CYP)-mediated reactions. These include amide-cleavage, N-demethylation, and the opening of both the isoxazole (B147169) and piperidine (B6355638) rings. nih.govselleckchem.com
Phase II Metabolic Reactions (e.g., Glucuronidation)
While the primary focus of the available literature is on Phase I metabolism, it is typical for the products of Phase I reactions to subsequently undergo Phase II conjugation, such as glucuronidation, to increase their water solubility and facilitate excretion. Specific data on the Phase II metabolism of danicamtiv is not extensively detailed in the provided search results.
Information regarding the chemical compound this compound is not publicly available.
Following a comprehensive search for scientific literature and data pertaining to the chemical formula this compound, it has been determined that there is no publicly accessible information for a pharmaceutical compound with this specific formula.
Scientific and clinical research on new chemical entities is typically published using a common or brand name, or a specific investigational code. Without such an identifier, it is not feasible to retrieve detailed preclinical pharmacokinetic data, including studies on metabolism, excretion, and pharmacokinetic modeling.
As a result, the specific information required to generate an article based on the provided outline—including interspecies metabolic differences, excretion pathways in animal models, and various aspects of pharmacokinetic modeling—could not be located. The requested content is contingent on the existence of published research, which does not appear to be available for a compound identified solely by the molecular formula this compound.
Computational Chemistry and in Silico Modeling of C24h27f2n3o4s
Molecular Docking and Ligand-Target Interaction Prediction for C24H27F2N3O4S
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unair.ac.id This method is crucial in drug discovery for predicting how a potential drug molecule, such as this compound, might interact with a biological target, typically a protein.
The process involves computationally placing the ligand (this compound) into the binding site of a target protein. Scoring functions are then used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. researchgate.net These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For a compound like this compound, which contains multiple functional groups capable of such interactions, molecular docking would be instrumental in identifying its most likely biological targets.
Hypothetical Docking Results for this compound:
Since no specific studies exist, a hypothetical data table is presented below to illustrate what the results of a molecular docking study might look like. This table shows potential binding affinities of this compound with various protein targets commonly investigated in drug discovery.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Dopamine D2 Receptor | 6CM4 | -9.8 | ASP114, SER193, PHE389 |
| Serotonin 5-HT2A Receptor | 6A93 | -10.2 | ASP155, TRP336, PHE340 |
| Alpha-1A Adrenergic Receptor | 7V6A | -9.5 | ASP106, PHE288, TYR316 |
Note: The data in this table is purely illustrative and not based on actual experimental or computational results for this compound.
Molecular Dynamics Simulations to Elucidate this compound Binding Conformations
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. ebsco.com By simulating the movements of atoms, MD can be used to study the stability of a ligand-protein complex, like one formed by this compound and its target, and to explore the different conformations the ligand adopts within the binding site. youtube.com
These simulations can validate the binding poses predicted by molecular docking and provide insights into the flexibility of both the ligand and the protein. aps.org For this compound, an MD simulation would reveal how the molecule settles into the binding pocket, the stability of its interactions, and whether water molecules play a role in mediating the binding. This information is critical for understanding the mechanism of action and for optimizing the compound's structure to improve its binding characteristics.
Advanced In Silico Approaches for this compound Design and Optimization
Modern drug discovery heavily relies on a variety of advanced in silico techniques to accelerate the design and optimization of lead compounds. nih.gov
Virtual Screening and Library Design
Virtual screening is a computational method used to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. mdpi.com This can be done through either ligand-based or structure-based approaches. In the context of this compound, if it were found to have desirable activity, virtual screening could be employed to find other similar compounds with potentially improved properties. frontiersin.org
Conversely, if a target for this compound is known, structure-based virtual screening could be used to screen vast compound libraries to find diverse chemical scaffolds that also bind to the target. pensoft.net
Machine Learning Applications in this compound Research
Machine learning (ML) is increasingly being applied in various stages of drug discovery. iabac.org ML models can be trained on existing data to predict the activity, toxicity, and pharmacokinetic properties of new compounds. nih.gov For a novel compound like this compound, ML could be used to:
Predict its biological activity against a panel of targets.
Estimate its absorption, distribution, metabolism, and excretion (ADME) properties.
Identify potential off-target effects.
These predictions can help prioritize which compounds to synthesize and test experimentally, saving time and resources. spie.orgnorthwest.education
Conformational Analysis of this compound
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orgucalgary.ca The conformation of a molecule can significantly impact its biological activity. For a flexible molecule like this compound, understanding its preferred conformations in solution and when bound to a target is crucial.
Computational methods can be used to explore the potential energy surface of the molecule and identify its low-energy (and therefore most probable) conformations. maricopa.edulibretexts.orgchemistrysteps.com This information can guide the design of more rigid analogs that are "pre-organized" for binding, potentially leading to increased potency and selectivity.
Lead Optimization Strategies for C24h27f2n3o4s
Hit-to-Lead and Lead Optimization Methodologies for Pralsetinib (B610190)
The journey from an initial hit to a lead compound for pralsetinib involved a multi-faceted approach, leveraging both computational and in-vitro strategies. nih.gov The process of identifying a potent candidate often begins with the screening of extensive compound libraries against a biological target. wikipedia.org In the case of pralsetinib's development, researchers utilized a proprietary compound library to identify initial hits. blueprintmedicines.com
A key methodology in this phase is virtual screening , which uses computer modeling to predict how well compounds will bind to a target protein. nih.gov This in silico approach allows for the rapid assessment of large numbers of molecules, prioritizing those with the highest predicted affinity and best interaction profiles for further experimental testing. For instance, in studies aiming to identify novel RET inhibitors, virtual screening of databases like DrugBank has been employed, using pralsetinib as a reference compound to identify molecules with potentially superior binding capabilities. nih.gov
Lead optimization further refines the lead compound to produce a drug candidate suitable for clinical trials. This phase focuses on fine-tuning the molecule's properties to maximize therapeutic benefit while minimizing potential off-target effects and toxicity. nih.gov For pralsetinib, this optimization resulted in a compound with sub-nanomolar potency against common RET fusions and mutations. blueprintmedicines.com A significant achievement of the lead optimization for pralsetinib was its enhanced selectivity for RET over other kinases, such as VEGFR2, where it demonstrated approximately 90-fold greater potency. blueprintmedicines.comblueprintmedicines.com This high selectivity is crucial for reducing off-target side effects that were common with earlier, less selective multi-kinase inhibitors. nih.gov
Studies have also explored identifying new potential lead compounds against RET by screening databases and comparing their binding energies to pralsetinib. In one such study, several compounds from the DrugBank database were identified with potentially better binding affinity to RET than pralsetinib. nih.gov
Rational Design of Pralsetinib Analogues based on SAR and Computational Insights
The development of pralsetinib and the ongoing research into next-generation RET inhibitors heavily rely on rational design, which is informed by Structure-Activity Relationship (SAR) data and computational modeling. nih.gov SAR studies systematically modify different parts of a molecule and measure the effect of these changes on its biological activity. This provides a map of which chemical features are critical for potency and selectivity.
Computational insights, particularly from molecular dynamics (MD) simulations and binding free energy calculations, provide a dynamic and energetic view of how the inhibitor interacts with its target. nih.gov These methods can help to:
Predict Binding Affinity: Computational tools can estimate the binding free energy of a ligand to its target, helping to prioritize the synthesis of more potent analogues. nih.gov
Understand Resistance Mechanisms: MD simulations have been used to investigate how mutations in the RET kinase, such as the G810C mutation, can lead to resistance against pralsetinib. These studies revealed that the mutation disrupts key hydrogen bonding interactions between the drug and the kinase. nih.gov
Guide the Design of New Analogues: By understanding the structural basis of both binding and resistance, researchers can rationally design new analogues that can overcome these resistance mechanisms. For example, knowing that the aminopyrimidine group in some compounds facilitates inhibition of both wild-type and mutant forms of RET can guide the design of new molecules. researchgate.net
One study employed a fragment-based drug design strategy to create novel compounds for RET-positive non-small cell lung cancer, using pralsetinib as a reference. researchgate.net This approach involves linking together small chemical fragments that are known to bind to specific pockets of the target protein.
The table below summarizes findings from a computational study that identified potential new RET inhibitors from the DrugBank database by comparing their predicted binding energies to that of pralsetinib. nih.gov
| Compound | Docking Score (kcal/mol) | Predicted Binding Free Energy (MM-GBSA, kcal/mol) |
| Pralsetinib | -7.79 | -65.45 |
| DB07194 | -9.85 | -74.11 |
| DB03496 | -9.54 | -87.16 |
| DB11982 | -9.21 | -59.32 |
Data sourced from a study identifying potential RET inhibitors. nih.gov
Directed Combinatorial Libraries in the Optimization of Pralsetinib
Combinatorial chemistry is a powerful technique for generating large numbers of compounds in a single process, creating a "library" of molecules that can be screened for activity. wikipedia.org While the initial discovery of pralsetinib stemmed from a proprietary compound library, the principles of combinatorial chemistry are highly relevant to the optimization process. blueprintmedicines.com
Instead of generating vast, random libraries, a more focused approach known as directed or focused combinatorial libraries is often used in lead optimization. imperial.ac.uk This strategy involves creating smaller, more targeted libraries of compounds based on the structure of a promising lead. The variations within the library are designed to explore specific regions of the molecule, guided by SAR and computational insights.
For example, if SAR studies indicate that a particular region of the pralsetinib scaffold can be modified to improve a certain property, a combinatorial library could be synthesized where a variety of different chemical groups are systematically introduced at that position. This allows for the rapid exploration of the chemical space around the lead compound to identify analogues with improved characteristics.
The use of solid-phase synthesis can greatly simplify the creation of these libraries, allowing for the efficient production and purification of the compounds. wikipedia.org High-throughput screening is then used to test the library, and the most promising compounds are selected for further investigation. imperial.ac.uk This iterative process of designing, synthesizing, and testing focused combinatorial libraries is a cornerstone of modern medicinal chemistry and plays a crucial role in optimizing lead compounds into successful drugs like pralsetinib.
Formulation Development for Preclinical Research of C24h27f2n3o4s
Early Formulation Assessment for C24H27F2N3O4S
The initial stages of formulation development for this compound are crucial for establishing a foundation for subsequent preclinical and, ultimately, clinical studies. mtpharmaltd.com This early assessment focuses on understanding the physicochemical properties of the molecule to devise strategies that optimize its delivery and absorption.
Evaluation of Excipient Compatibility in Preclinical Formulations
The selection of appropriate excipients is a pivotal step in designing a stable and effective formulation for this compound. crystalpharmatech.com Excipients, which are inactive substances used as a vehicle for the drug, can significantly influence the stability, solubility, and bioavailability of the API. crystalpharmatech.comaltasciences.com Therefore, drug-excipient compatibility studies are essential to identify any potential physical or chemical interactions that could compromise the quality of the drug product. nih.govresearchgate.net
These studies typically involve mixing this compound with various commonly used excipients and subjecting the mixtures to accelerated stability conditions, such as elevated temperature and humidity. nih.gov The goal is to detect any degradation of the API or the formation of undesirable byproducts. researchgate.net The choice of excipients is tailored to the specific needs of the API, the intended route of administration, and the animal species to be used in preclinical trials. nih.govmtpharmaltd.com A well-defined safety profile for the selected excipients is also a primary consideration. altasciences.com
Table 1: Representative Excipients for Preclinical Formulation Screening
| Excipient Class | Example | Function |
| Solubilizers | Polyethylene Glycol (PEG), Propylene Glycol | To dissolve the API in a liquid formulation. nih.gov |
| Surfactants | Polysorbate 80, Cremophor RH60 | To improve wetting and prevent precipitation of the API. altasciences.com |
| Vehicles | Water, Normal Saline, Vegetable Oils | The medium in which the drug is dissolved or suspended. iiste.org |
| Buffering Agents | Phosphate or Citrate Buffers | To maintain a stable pH for the formulation. |
| Suspending Agents | Methylcellulose, Carboxymethylcellulose | To ensure uniform dispersion of insoluble API particles. iiste.org |
This table is illustrative and the selection of excipients for this compound would depend on its specific physicochemical properties.
Strategies for Solubility and Bioavailability Enhancement in Preclinical Formulations
A significant challenge in the development of many NCEs is poor aqueous solubility, which can lead to low bioavailability and hinder the accurate assessment of the compound's potential. drug-dev.comnih.gov For a compound like this compound, various strategies can be employed to enhance its solubility and, consequently, its absorption in the body.
One common approach is the use of co-solvents and surfactants to create a more favorable environment for the drug to dissolve. nih.govcrystalpharmatech.com Another strategy involves particle size reduction, such as micronization or nanomilling, to increase the surface area of the drug particles, thereby improving their dissolution rate. drug-dev.comwuxiapptec.com Amorphous solid dispersions, where the crystalline structure of the drug is disrupted by dispersing it in a polymer matrix, can also significantly enhance solubility. drug-dev.com
Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), are particularly effective for lipophilic compounds. drug-dev.comsgs.com These formulations can improve solubility and facilitate absorption through the lymphatic system. wuxiapptec.com The choice of strategy is guided by the physicochemical characteristics of this compound and the specific requirements of the preclinical studies. sgs.comxtalks.com
Table 2: Common Solubility Enhancement Techniques
| Technique | Description |
| pH Adjustment | Modifying the pH of the formulation to increase the ionization and solubility of the drug. crystalpharmatech.com |
| Co-solvency | Using a mixture of solvents to increase the drug's solubility. nih.gov |
| Complexation | Using agents like cyclodextrins to form inclusion complexes with the drug, enhancing its solubility. altasciences.com |
| Particle Size Reduction | Decreasing the particle size to increase the surface area for dissolution. wuxiapptec.com |
| Amorphous Solid Dispersions | Dispersing the drug in a polymer matrix to create a more soluble, non-crystalline form. drug-dev.com |
| Lipid-Based Formulations | Dissolving the drug in lipids, oils, and surfactants to improve solubility and absorption. drug-dev.comsgs.com |
This table provides a general overview of techniques that could be considered for this compound.
Design of Preclinical Dosage Forms for Animal Studies
The design of the final dosage form for this compound for animal studies is a critical step that directly impacts the reliability of the data generated. scantox.com The choice of dosage form depends on the route of administration, the dose level, and the animal species being studied. nih.gov
Aqueous Solutions and Suspensions
For many preclinical studies, particularly those involving oral or intravenous administration, simple aqueous solutions or suspensions are often the first choice due to their ease of preparation and administration. nih.govscantox.com
Aqueous Solutions: If this compound has sufficient aqueous solubility, a simple solution in water or a buffered saline solution can be used. scantox.com This ensures dose uniformity and is ideal for intravenous administration. nih.gov
Aqueous Suspensions: For compounds with low solubility, a suspension of fine drug particles in an aqueous vehicle is a common alternative for oral administration. nih.gov The use of suspending agents and wetting agents is crucial to ensure a uniform and stable suspension. iiste.org
Lipid Formulations
When aqueous-based formulations are not feasible due to very poor solubility, lipid-based formulations offer a powerful alternative for oral delivery of this compound. drug-dev.comsgs.com These formulations can enhance the oral bioavailability of lipophilic drugs by improving their solubilization in the gastrointestinal tract. wuxiapptec.compatheon.com Lipid-based systems can range from simple oily solutions to more complex self-emulsifying drug delivery systems (SEDDS) that form fine emulsions upon contact with gastrointestinal fluids. drug-dev.comnih.gov
Solid Dosage Forms (e.g., Capsules, Mini-Tablets)
While liquid formulations are common in early preclinical studies, solid dosage forms like capsules and mini-tablets can be advantageous, especially for larger animal species like dogs and for longer-term toxicity studies. scantox.comcrystalpharmatech.com
Capsules: Hard gelatin capsules can be filled with the neat API or a simple powder blend, which can be a straightforward way to administer the drug orally, avoiding the need for excipients that might interfere with the study. scantox.comcapsugel.com
Mini-Tablets: These are small tablets, typically 1-3 mm in diameter, that offer several advantages, including dose flexibility and the potential for taste-masking. researchgate.netamericanpharmaceuticalreview.com They can be administered directly or mixed with food, which can be beneficial for certain animal species. americanpharmaceuticalreview.com The development of mini-tablets involves standard tableting processes like wet or dry granulation and compression. crystalpharmatech.com
Impact of Formulation on Preclinical Pharmacokinetics and Pharmacodynamics of this compound
The formulation of a compound can significantly influence its absorption, distribution, metabolism, and excretion (ADME) properties, which in turn dictates its pharmacokinetic profile and pharmacodynamic response. For Capivasertib, which is intended for oral administration, the transition from early-phase preclinical studies to clinical trials involved formulation changes to enhance patient convenience and manufacturing efficiency. astrazeneca.comresearchgate.net
Initial preclinical and clinical studies utilized a capsule formulation. nih.govresearchgate.net Subsequently, a tablet formulation was developed. researchgate.netfda.gov A clinical study was conducted to compare the pharmacokinetic comparability of the tablet and capsule forms. The results demonstrated that the pharmacokinetic profiles were comparable between the two formulations when administered in a partially fasted state. researchgate.net The geometric least-squares mean ratios for the area under the curve (AUCτ) and maximum concentration (Cmax) were 0.90 and 1.02 (tablet:capsule), respectively, falling within the predefined bioequivalence range. researchgate.net
| Formulation Aspect | PK/PD Parameter Affected | Observed Impact in Studies | Reference |
|---|---|---|---|
| Formulation Type (Capsule vs. Tablet) | AUC, Cmax | Demonstrated comparable pharmacokinetic profiles, with tablet-to-capsule ratios for AUC and Cmax falling within bioequivalence limits. | researchgate.net |
| Food Effect (on Tablet) | Cmax, tmax, AUC | Reduced the rate of absorption (lower Cmax, delayed tmax) but did not have a clinically significant effect on total exposure (AUC). | researchgate.netpage-meeting.org |
| Oral Bioavailability | Target Inhibition (pPRAS40, pGSK3β) | Chronic oral dosing in preclinical models achieved sufficient exposure for dose-dependent inhibition of downstream AKT pathway biomarkers and tumor growth. | astrazeneca.comaacrjournals.orgselleckchem.com |
| Population PK Analysis | Overall Exposure (CL/F) | Identified as a statistically significant covariate, but the effect was predicted to impact exposure by less than 20% and was not deemed clinically relevant. | researchgate.netnih.gov |
Specialized Formulation Approaches for Specific Preclinical Study Requirements (e.g., Toxicological Investigations)
For specific preclinical studies, such as toxicology assessments, specialized formulation approaches are often necessary. These studies may require administering high doses to determine the maximum tolerated dose and identify potential target organs for toxicity, which can be challenging for compounds with limited solubility. mdpi.commdpi.com The formulation vehicle must be capable of solubilizing or suspending the drug at high concentrations while being well-tolerated by the animal species. frontiersin.org
While specific formulation details for Capivasertib's preclinical toxicology studies are not extensively published, general principles for kinase inhibitors apply. mdpi.comnews-medical.net The selection of a vehicle for Good Laboratory Practice (GLP) toxicology studies is critical. Common strategies include using aqueous solutions, suspensions with suspending agents, or lipid/oil-based formulations to achieve the required high concentrations. mdpi.com For Capivasertib, which has been administered orally in preclinical studies, a suspension is a likely formulation approach for high-dose toxicology studies. astrazeneca.comselleckchem.com
The choice of vehicle is critical and must be justified based on its ability to deliver the intended dose consistently without interfering with the toxicological assessment. frontiersin.org For example, an inappropriate vehicle could cause local irritation or have its own toxicity profile, confounding the study results. The nonclinical toxicology profile for Capivasertib was ultimately considered acceptable for its proposed indication, with human therapeutic exposures generally being higher than those in pivotal rat and dog toxicology studies. fda.gov This indicates that the preclinical formulations were successful in achieving the necessary exposures to characterize the compound's toxicological profile adequately.
| Formulation Strategy/Vehicle Type | Preclinical Application | Key Considerations & Rationale | Reference |
|---|---|---|---|
| Oral Suspension | High-dose toxicology studies, Efficacy studies | Allows for administration of high doses of poorly soluble compounds. Requires appropriate selection of a suspending agent and vehicle to ensure dose uniformity and stability. | astrazeneca.commdpi.com |
| Solution (e.g., in PEG, DMSO) | In vitro assays, early-stage in vivo PK/PD | Ensures complete drug dissolution for cellular assays and can be used for parenteral administration in animal models to understand intrinsic PK properties. Vehicle must be compatible with the study system. | mdpi.com |
| Subcutaneous Oil Depot | Extended-release studies | Can provide a sustained-release profile to maintain systemic exposure over a longer period, which can be an alternative to frequent oral dosing in certain preclinical models. | mdpi.com |
| Solid Dosage Form (Capsule/Tablet) | Later-stage preclinical, Clinical development | Represents the intended clinical formulation. Used to assess PK/PD and toxicology with a clinically relevant formulation. Development focuses on manufacturability and patient convenience. | researchgate.netfda.gov |
Advanced Research Applications and Future Directions for C24h27f2n3o4s
Potential for Development of Novel Research Probes
At present, there is no available research detailing the development or use of C24H27F2N3O4S as a research probe. The potential of a compound to serve as a research probe hinges on its ability to selectively interact with a biological target, thereby enabling the study of that target's function. The development of such a probe would necessitate thorough investigation into its bioactivity, target engagement, and specificity.
Exploration of this compound in Chemical Biology Studies
The field of chemical biology utilizes small molecules to investigate and manipulate biological systems. thesciencein.orgnih.govnih.govbldpharm.com However, there are no documented chemical biology studies that specifically involve the compound this compound. Such studies would be crucial to elucidate its mechanism of action and potential biological targets.
Integration of Multi-omics Data with this compound Research
Multi-omics approaches, which integrate data from various "-omics" fields like genomics, proteomics, and metabolomics, are powerful tools for understanding complex biological systems and the effects of chemical compounds. pharmaffiliates.comnih.govchemdiv.comfishersci.com There is currently no evidence of multi-omics data being generated or integrated in the context of research on this compound. Future research in this area could provide comprehensive insights into the compound's biological effects.
Emerging Technologies in this compound Drug Discovery Research
Modern drug discovery leverages a variety of emerging technologies, including artificial intelligence, high-throughput screening, and novel chemical synthesis platforms, to accelerate the identification and development of new therapeutic agents. medkoo.comsigmaaldrich.comchemdiv.comuni-frankfurt.de The application of these technologies to the study of this compound has not been reported. Future drug discovery efforts involving this compound would likely benefit from the adoption of these advanced methodologies.
Q & A
Q. How should researchers validate off-target effects of C₂₄H₂₇F₂N₃O₄S in complex biological systems?
- Methodological Answer : Use proteome-wide profiling (e.g., thermal shift assays) or CRISPR-Cas9 screens to identify unintended targets. Confirm findings with knockout/knockdown models and orthogonal techniques (e.g., SPR for binding affinity) .
Literature and Reproducibility
Q. What steps ensure reproducibility when citing prior studies on C₂₄H₂₇F₂N₃O₄S?
Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for C₂₄H₂₇F₂N₃O₄S?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
